Rimsulfuron

Description

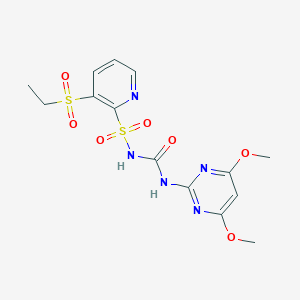

This compound is a herbicide for annual grass and annual broad-leaved weed control in maize, potatoes and other crops. It is selective, systemic, and absorbed through foliage and roots and translocated into the plant. It is an acetolactate synthase (ALS) inhibitor.

in soil and water; structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOUWRMVYJCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032642 | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.784 at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

122931-48-0 | |

| Record name | Rimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimsulfuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-178 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pathway 1: Condensation of a Pyridine Sulfonamide with a Pyrimidine Derivative

An In-depth Technical Guide to Rimsulfuron Synthesis: Pathways and Chemical Reactions

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a selective post-emergence herbicide. The information presented is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document details the core chemical reactions, intermediates, and experimental protocols associated with the manufacturing of this compound.

This common synthetic approach involves the coupling of two key heterocyclic intermediates: a substituted pyridine (B92270) sulfonamide and a substituted pyrimidine (B1678525). Variations of this pathway are distinguished by the specific form of the pyrimidine reactant.

Route 1a: Direct Condensation with 2-Amino-4,6-dimethoxypyrimidine (B117758)

This route involves the direct reaction between a pyridine sulfonyl chloride and an amino-pyrimidine.

Core Reaction:

The synthesis of this compound can be achieved through the reaction of 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.[1][2]

Caption: Route 1a: Direct condensation to form this compound.

Route 1b: Condensation via a Phenyl Carbamate (B1207046) Intermediate

This variation utilizes a phenyl carbamate derivative of the pyrimidine for the condensation step.

Core Reaction:

This process involves the condensation of 3-ethylsulfonyl-2-ethanesulfonamide pyridine with 4,6-dimethoxy pyrimidine-2-carbamic acid phenyl ester to yield a crude this compound product, which then undergoes purification.[3] A similar pathway is described where 3-(ethyl-sulfonyl)-pyridine-2-sulfonamide is reacted with phenyl 4,6-dimethoxypyrimidin-2-yl-carbamate.[4]

Experimental Protocol:

The following experimental details are derived from patent literature[3]:

1. Preparation of 4,6-Dimethoxypyrimidine-2-phenyl carbamate:

-

Reactants: 2-amino-4,6-dimethoxypyrimidine, N,N-dimethylaniline, dioxane, and phenyl chloroformate.

-

Procedure:

-

2-amino-4,6-dimethoxypyrimidine, N,N-dimethylaniline, and dioxane are combined and cooled to 5-15 °C.

-

Phenyl chloroformate is added dropwise.

-

The mixture is heated to 25-35 °C and held for 10 hours.

-

After cooling to 25 °C, dilute sulfuric acid is added.

-

The mixture is stirred for 1 hour, and the crude product is isolated by filtration.

-

2. Preparation of 3-Ethylsulfonyl-2-ethylsulfamido pyridine:

-

Reactants: 3-ethylsulfonyl-2-mercaptopyridine, water, hydrochloric acid, dichloromethane, and sodium hypochlorite (B82951).

-

Procedure:

-

Water, hydrochloric acid, dichloromethane, and 3-ethylsulfonyl-2-mercaptopyridine are combined and cooled to 3-5 °C.

-

Sodium hypochlorite is added dropwise, maintaining the temperature between 10-15 °C, followed by a 15-minute hold period.

-

The organic phase is separated, and ammonia (B1221849) water is added.

-

When the ammonification conversion is above 85%, the pH is adjusted to 6 with hydrochloric acid.

-

The product is obtained by centrifugation.

-

3. Condensation and Purification:

-

The two intermediates are subjected to a condensation reaction to form crude this compound.

-

Purification Steps:

-

The crude product is dissolved in a primary solvent (e.g., acetonitrile (B52724), chloroform) at 40-100 °C.

-

A second solvent is added, and the solution is cooled to -10 to 20 °C to induce precipitation.

-

The filtered solid is then stirred in a third solvent at 0-50 °C.

-

The purified this compound is obtained after filtration and drying.

-

Caption: Workflow for this compound synthesis via a phenyl carbamate intermediate.

Pathway 2: Convergent Synthesis through a Sulfonyl Isocyanate Intermediate

This pathway proceeds through a highly reactive sulfonyl isocyanate intermediate.

Core Reactions:

This convergent multi-step synthesis involves the coupling of 2-amino-4,6-dimethoxypyrimidine with 2-(ethylsulfonyl)pyridine-3-sulfonyl isocyanate.[5] The isocyanate is generated in-situ from 2-(ethylthio)pyridine-3-sulfonamide through activation with phosgene (B1210022) or triphosgene, followed by oxidation with hydrogen peroxide.[5] The resulting intermediate undergoes condensation or amination to yield this compound.[5]

Caption: Synthesis of this compound via a sulfonyl isocyanate intermediate.

Pathway 3: Multi-step Synthesis from Aliphatic Precursors

This pathway constructs the this compound molecule from non-heterocyclic starting materials.

Core Reactions:

This compound can be synthesized from 1,1,3,3-tetramethoxypropane (B13500) and ethylsulfonyl acetonitrile in a six-step process that includes elimination-addition, displacement, cyclization, sulfuration, sulfonamination, and condensation.[6]

Caption: Logical flow of this compound synthesis from aliphatic precursors.

Quantitative Data Summary

| Synthesis Pathway | Key Starting Materials | Overall Yield | Final Purity | Reference |

| Pathway 3 | 1,1,3,3-Tetramethoxypropane, Ethylsulfonyl acetonitrile | 38.8% | >98.5% | [6] |

| Thesis-described method | Chloroacetonitrile, Ethanethiol, Phenyl carbonochloridate, 4,6-Dimethoxypyrimidin-2-amine | 42.3% | >96% | [4] |

References

- 1. This compound | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN111646976A - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. globethesis.com [globethesis.com]

- 5. This compound (Ref: DPX E9636) [sitem.herts.ac.uk]

- 6. Synthesis of Sulfonylurea Herbicide this compound | Semantic Scholar [semanticscholar.org]

Metabolic Fate of Rimsulfuron in Tolerant and Susceptible Plant Species: A Technical Guide

Abstract

Rimsulfuron is a post-emergence sulfonylurea herbicide widely used for controlling various grasses and broadleaf weeds in crops like maize and potatoes.[1] Its mode of action involves the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis pathway of branched-chain amino acids.[2][3] The selectivity of this compound between tolerant crop species and susceptible weed species is not typically due to differences in the sensitivity of the ALS enzyme itself, but rather to the differential rates at which the plants can metabolize the herbicide.[2] Tolerant species, such as maize, rapidly detoxify this compound into inactive metabolites, primarily through cytochrome P450-mediated hydroxylation followed by glucose conjugation.[2] In contrast, susceptible species metabolize the compound much more slowly, allowing the active herbicide to accumulate, inhibit ALS, and ultimately lead to plant death.[2] This technical guide provides an in-depth analysis of the metabolic pathways, quantitative differences in metabolism rates, and the experimental protocols used to elucidate the metabolic fate of this compound in plants.

Core Principles of this compound Selectivity

The differential response of plant species to this compound is governed by a combination of physiological and biochemical factors. While absorption and translocation play a secondary role, the primary determinant of tolerance or susceptibility is the plant's ability to metabolically detoxify the herbicide.

-

Differential Metabolism: This is the principal mechanism for this compound selectivity.[4] Tolerant plants like maize possess enzyme systems, particularly cytochrome P450 monooxygenases, that rapidly convert this compound into non-phytotoxic metabolites.[2] Susceptible weeds lack this efficient metabolic machinery, leading to a much slower detoxification rate.[2]

-

Absorption and Translocation: While less critical than metabolism, the rate of herbicide uptake and its movement within the plant can influence overall efficacy. Studies have shown that factors like temperature can affect both absorption and translocation rates, potentially explaining increased crop injury under certain environmental conditions.[4] However, significant differences in translocation patterns between tolerant and susceptible species are not always observed.[4]

-

Target Site Sensitivity: For this compound, differential sensitivity of the ALS enzyme is generally not the basis for selectivity. In vitro studies have shown that the I50 values (the concentration of herbicide required to inhibit 50% of enzyme activity) for ALS extracted from both tolerant and sensitive species are often quite similar.[2][4]

Metabolic Pathways of this compound

The detoxification of this compound in tolerant plants is a multi-step process designed to convert the active, lipophilic herbicide into inactive, water-soluble conjugates that can be sequestered or further degraded.

The initial and rate-limiting step in tolerant species like maize is the hydroxylation of the pyrimidine (B1678525) ring, a reaction catalyzed by cytochrome P450 enzymes.[2] This is followed by a conjugation reaction where a glucose molecule is attached to the hydroxylated metabolite, further increasing its water solubility and rendering it inactive.[2] Other metabolic reactions common to sulfonylurea herbicides include cleavage of the sulfonylurea bridge, although this is considered a minor pathway for this compound in plants.[4][5] The primary metabolites are inactive and do not inhibit the ALS enzyme.[2]

Caption: Primary metabolic pathway of this compound in tolerant plants.

Quantitative Analysis of this compound Fate

Quantitative data from various studies highlight the stark contrast in metabolic efficiency between tolerant and susceptible species. These differences are most clearly illustrated by comparing the herbicide's half-life within the plant tissues.

Table 1: this compound Half-Life in Tolerant and Susceptible Plant Species

| Plant Species | Tolerance Status | Half-Life (t½) in Hours |

| Maize (Zea mays) | Tolerant | < 1[2] |

| Johnsongrass (Sorghum halepense) | Susceptible | 38[2] |

| Crabgrass (Digitaria sanguinalis) | Susceptible | 27[2] |

| Redroot Pigweed (Amaranthus retroflexus) | Susceptible | > 48[2] |

Table 2: this compound Metabolism in Resistant vs. Susceptible Grain Sorghum

| Days After Treatment (DAT) | % Parent this compound Recovered (Resistant Lines) | % Parent this compound Recovered (Susceptible Lines) |

| 3 | 80% - 83%[6] | 87%[6] |

| 7 | 4% - 12% less than susceptible lines[6] | - |

Table 3: Effect of Temperature on this compound Uptake and Metabolism in Maize Hybrids (24 Hours After Treatment)

| Maize Hybrid | Temperature | % of Total ¹⁴C Recovered as Parent this compound | % Uptake of Applied ¹⁴C (at 48 HAT) |

| 'Pioneer 3897' (Sensitive) | 14°C | > 65%[4] | 40%[4] |

| 'Pioneer 3897' (Sensitive) | 21°C | ~30%[4] | 67%[4] |

| 'Cargill 2127' (Tolerant) | 14°C or 21°C | ~27%[4] | 26% (14°C), 43% (21°C)[4] |

Detailed Experimental Protocols

Investigating the metabolic fate of this compound requires precise and controlled experimental procedures. The following sections detail common methodologies used in these studies.

Protocol: Whole-Plant Metabolism Study with ¹⁴C-Rimsulfuron

This protocol is the standard for determining the rate of absorption, translocation, and metabolism of a herbicide in intact plants.

Methodology:

-

Plant Cultivation: Grow tolerant and susceptible plant species in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., four-leaf stage).[6]

-

Radiolabel Application: Apply a known amount of ¹⁴C-labeled this compound to a specific leaf of each plant. The herbicide is typically mixed with adjuvants to mimic field application.

-

Timed Harvest: Harvest plants at predetermined time intervals after treatment (e.g., 4, 24, 48, 72, and 96 hours).[7]

-

Sample Preparation:

-

Wash the treated leaf with a solvent (e.g., acetone:water solution) to remove unabsorbed herbicide from the leaf surface.

-

Section the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.

-

-

Extraction: Homogenize the plant sections and extract the radioactive compounds using a suitable solvent system (e.g., acetonitrile/water).

-

Analysis and Quantification:

-

Quantify the radioactivity in the leaf wash, extracts, and the non-extractable plant material using Liquid Scintillation Counting (LSC).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the parent this compound from its metabolites.

-

Identify and quantify the separated compounds using a radiochromatography detector or by collecting fractions for LSC.

-

-

Data Calculation: Calculate the percentage of applied herbicide that was absorbed, translocated to different plant parts, and metabolized over time.

Caption: Workflow for a whole-plant herbicide metabolism study.

Protocol: In Vitro Metabolism Assay with Microsomes

This assay helps to identify the specific enzyme systems involved in metabolism, such as cytochrome P450s.

Methodology:

-

Microsome Isolation: Isolate microsomes (a fraction of the endoplasmic reticulum containing P450 enzymes) from fresh plant tissue (e.g., maize shoots) via differential centrifugation.

-

Incubation: Incubate the isolated microsomes with this compound in a reaction buffer.

-

Cofactor Requirement: Run parallel reactions with and without the addition of NADPH, a necessary cofactor for P450 activity. Metabolism occurring only in the presence of NADPH is indicative of P450 involvement.[2]

-

Inhibition Assay: To confirm P450 involvement, conduct incubations in the presence of known P450 inhibitors, such as malathion, terbufos, or piperonyl butoxide.[2][8] A significant reduction in this compound metabolism in the presence of these inhibitors provides strong evidence for P450 catalysis.

-

Analysis: Stop the reaction and analyze the mixture using HPLC or LC-MS to quantify the remaining parent herbicide and identify the formed metabolites.

Conclusion

The metabolic fate of this compound is the definitive factor determining its selectivity in plants. Tolerant species, exemplified by maize, possess a robust and rapid metabolic detoxification system, primarily driven by cytochrome P450-mediated hydroxylation, which quickly converts this compound to inactive forms with a half-life of less than one hour.[2] In stark contrast, susceptible weed species lack this rapid metabolic capacity, leading to half-lives exceeding 24 hours.[2] This allows the active herbicide to persist, effectively inhibit the essential ALS enzyme, and cause plant death. While absorption and translocation can be influenced by external factors and plant physiology, they are secondary to the profound impact of differential metabolism. Understanding these metabolic pathways and the quantitative differences between species is crucial for the effective and safe use of this compound in agriculture and for managing the evolution of herbicide resistance in weed populations.

References

- 1. This compound | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. redalyc.org [redalyc.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Metabolism of quizalofop and this compound in herbicide resistant grain sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption, Translocation, and Metabolism of Halosulfuron in Cucumber, Summer Squash, and Selected Weeds | Weed Science | Cambridge Core [cambridge.org]

- 8. mdpi.com [mdpi.com]

Rimsulfuron's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimsulfuron is a potent and selective sulfonylurea herbicide that effectively controls a wide range of grass and broadleaf weeds in various crops.[1][2] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids.[2][3] This technical guide provides an in-depth exploration of the molecular and biochemical mechanisms underlying this compound's mode of action as an ALS inhibitor. It details the structure and function of the ALS enzyme, the specific binding interactions of this compound, the downstream physiological consequences of enzyme inhibition, and the mechanisms of evolved resistance in weed populations. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in herbicide development, weed science, and molecular biology.

Introduction to this compound and Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and their selective weed control.[1] It is a systemic herbicide, absorbed through both the foliage and roots of plants, and translocated to the meristematic regions where it exerts its inhibitory effect.[1][2]

The molecular target of this compound is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5][6] ALS is a pivotal enzyme (EC 2.2.1.6) that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5][6][7] This pathway is present in plants, bacteria, fungi, and archaea, but is notably absent in animals, making ALS an ideal target for selective herbicides with low toxicity to mammals.[4][5]

The Acetolactate Synthase (ALS) Enzyme

Structure and Catalytic Function

Acetolactate synthase is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme.[4][5][8] The functional enzyme typically exists as a dimer or tetramer and is composed of a large catalytic subunit and a small regulatory subunit.[4] The catalytic subunit houses the active site and binds the cofactors necessary for catalysis, including ThDP, flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion (Mg²⁺).[5] While FAD is present, it does not directly participate in the primary catalytic reaction.[9]

The catalytic mechanism involves the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[4][5] This reaction is the first step in the parallel pathways leading to the synthesis of valine, leucine, and isoleucine.

The Branched-Chain Amino Acid Biosynthesis Pathway

The inhibition of ALS disrupts the entire downstream pathway of BCAA synthesis. The following diagram illustrates the central role of ALS in this vital metabolic process.

Molecular Mechanism of this compound Action

Binding to Acetolactate Synthase

This compound, like other sulfonylurea herbicides, is a non-competitive or uncompetitive inhibitor of ALS.[10] This means it does not bind to the active site where the substrates (pyruvate and 2-ketobutyrate) bind. Instead, this compound binds to a site near the active site channel, effectively blocking substrate entry.[9] Structural studies have revealed that sulfonylurea herbicides bind in a channel leading to the active site.[9] The binding of this compound induces a conformational change in the enzyme, which prevents the proper binding of substrates and subsequent catalysis.

The binding site for sulfonylureas partially overlaps with that of other classes of ALS-inhibiting herbicides, such as imidazolinones, but their specific interactions with the amino acid residues lining the channel differ.[9] It has been proposed that the herbicide-binding site on ALS is an evolutionary remnant of a quinone-binding site in a related enzyme, pyruvate oxidase.[11]

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values can vary depending on the plant species and the assay conditions, this compound is generally a highly potent inhibitor of ALS.

| Herbicide | Weed Species | IC50 Value (µM) | Reference |

| This compound | Common Ragweed | < 0.1 | [12] |

| This compound | Proso Millet | < 0.1 | [12] |

| This compound | Redroot Pigweed | < 0.1 | [12] |

| This compound | Smooth Crabgrass | < 0.1 | [12] |

| This compound | Wild Oats | < 0.1 | [12] |

| Metsulfuron-methyl | Canola (Hyola 61) | 0.01 | [13] |

| Imazapic | Canola (Hyola 571CL) | 3.70 | [14] |

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound sets off a cascade of physiological events that ultimately lead to plant death.

Depletion of Branched-Chain Amino Acids

The primary consequence of ALS inhibition is the cessation of valine, leucine, and isoleucine synthesis.[7] These essential amino acids are vital for protein synthesis and overall plant growth and development. Their depletion leads to a halt in cell division and growth, particularly in the meristematic regions of the plant.[1]

Downstream Metabolic Disruptions and Phytotoxicity

While the depletion of BCAAs is the primary mode of action, the precise sequence of events leading to plant death is complex and multifaceted.[15] Other secondary effects that contribute to the overall phytotoxicity include:

-

Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of 2-ketobutyrate and its transamination product, 2-aminobutyrate, which can be toxic to the plant.[16]

-

Disruption of Protein Synthesis: The lack of essential amino acids directly impairs the plant's ability to synthesize proteins, leading to a wide range of functional and structural deficiencies.[7]

-

Induction of Oxidative Stress: In sensitive plants, treatment with ALS inhibitors can lead to the accumulation of reactive oxygen species (ROS) like hydrogen peroxide, causing oxidative damage to cellular components.[17]

-

Impairment of Carbon Metabolism and Respiration: ALS inhibition has been linked to the accumulation of carbohydrates and the induction of less efficient respiratory pathways.[7]

Symptoms of this compound injury in susceptible plants typically appear several days after treatment and include chlorosis (yellowing), stunting of growth, and necrosis (tissue death), particularly in newly developing leaves and shoots.[15]

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of ALS.

Mechanisms of Resistance to this compound

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species.[18] Understanding the molecular basis of this resistance is crucial for developing effective weed management strategies.

Target-Site Resistance (TSR)

The most common mechanism of resistance to sulfonylurea herbicides is target-site resistance.[19][20] This involves genetic mutations in the ALS gene that result in an altered amino acid sequence of the enzyme.[19] These alterations reduce the binding affinity of this compound to the ALS enzyme, rendering it less sensitive to inhibition.[19] Several single nucleotide polymorphisms (SNPs) in the ALS gene have been identified that confer resistance to various ALS inhibitors.

Non-Target-Site Resistance (NTSR)

Non-target-site resistance mechanisms do not involve alterations to the target enzyme itself.[20] Instead, they rely on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration.[20] Key NTSR mechanisms include:

-

Enhanced Metabolism: Resistant plants may possess an enhanced ability to metabolize and detoxify this compound before it can reach the ALS enzyme.[21] This is often mediated by enzymes such as cytochrome P450 monooxygenases.[19][21] The selectivity of this compound in crops like maize is primarily due to the crop's ability to rapidly metabolize the herbicide.[22]

-

Reduced Absorption and Translocation: Some resistant biotypes may exhibit reduced uptake of the herbicide through their leaves or roots, or impaired translocation of the herbicide to the meristematic tissues.

-

Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, away from its site of action.[18]

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on ALS activity extracted from plant tissue.

Materials and Reagents:

-

Fresh, young plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, and other stabilizing agents)[23]

-

This compound stock solution (in a suitable solvent like DMSO or acetone) and serial dilutions

-

Assay Buffer (containing cofactors such as ThDP and FAD)

-

Substrate (pyruvate)

-

Stopping Reagent (e.g., 6 N H₂SO₄)[23]

-

Color Reagents (e.g., creatine (B1669601) and α-naphthol)[23]

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest and weigh fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen.[23]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[23]

-

Homogenize the powder in ice-cold enzyme extraction buffer.[23]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.[23]

-

Collect the supernatant containing the crude ALS enzyme extract.[23]

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microplate containing the assay buffer, cofactors, and the enzyme extract.

-

Add serial dilutions of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.[23]

-

Stop the reaction by adding the stopping reagent (e.g., H₂SO₄).[23] This also initiates the decarboxylation of acetolactate to acetoin (B143602).[23]

-

-

Color Development and Measurement:

-

Incubate the plate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to facilitate acetoin formation.[23]

-

Add the color reagents (creatine followed by α-naphthol) to each well.[23] This mixture reacts with acetoin to produce a colored complex.[23]

-

Incubate again at 60°C for 15 minutes for color development.[23]

-

Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.[23]

-

-

Data Analysis:

The following diagram provides a workflow for the in vitro ALS enzyme inhibition assay.

Conclusion

This compound's mode of action as an inhibitor of acetolactate synthase is a well-characterized and highly effective mechanism for weed control. Its specificity for an enzyme absent in animals provides a favorable toxicological profile. The in-depth understanding of the ALS enzyme structure, the binding kinetics of this compound, and the downstream physiological consequences of BCAA depletion has been instrumental in the development of this and other ALS-inhibiting herbicides. However, the emergence of weed resistance through both target-site and non-target-site mechanisms underscores the importance of ongoing research and the implementation of integrated weed management strategies to ensure the long-term efficacy of this important class of herbicides. Future research may focus on the design of novel inhibitors that can overcome existing resistance mechanisms and further elucidate the complex network of physiological responses to ALS inhibition.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. news-medical.net [news-medical.net]

- 5. gosset.ai [gosset.ai]

- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, this compound, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 13. scielo.br [scielo.br]

- 14. benchchem.com [benchchem.com]

- 15. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 16. researchgate.net [researchgate.net]

- 17. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemijournal.com [chemijournal.com]

- 19. caws.org.nz [caws.org.nz]

- 20. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

The Dawn of a New Era in Weed Management: The Discovery and Developmental Saga of Rimsulfuron

An In-depth Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Rimsulfuron, a potent sulfonylurea herbicide, represents a significant advancement in selective weed control technology. This technical guide provides a comprehensive overview of the discovery, developmental history, and core scientific principles of this compound. It traces its origins from the groundbreaking discovery of the sulfonylurea class of herbicides by DuPont chemist Dr. George Levitt in 1975. The guide details the synthesis, mode of action, structure-activity relationships, toxicological profile, and environmental fate of this compound, presenting key quantitative data in structured tables and illustrating complex pathways and workflows with detailed diagrams. This document is intended to be a valuable resource for researchers and professionals engaged in the ongoing development of innovative and sustainable crop protection solutions.

Discovery and Developmental History

The journey of this compound began with the pioneering work of Dr. George Levitt at DuPont's Experimental Station. In June 1975, Dr. Levitt synthesized the first sulfonylurea herbicides, a discovery that would revolutionize weed science due to the unprecedentedly high potency and low application rates of this new class of compounds.[1] This breakthrough led to the first patent for a sulfonylurea herbicide being awarded to DuPont in 1978 and the commercial launch of the first product, "Glean" (chlorsulfuron), in 1982 for use in wheat and barley.[1][2][3]

Following this success, DuPont's research and development efforts expanded to create a broad portfolio of sulfonylurea herbicides tailored for various crops and weed spectrums. This compound (internally designated as DPX-E9636) emerged from these extensive research programs.[4] In 1994, E. I. DuPont de Nemours and Co. filed for the registration of this compound with the U.S. Environmental Protection Agency (EPA) for weed control in potatoes and field corn.[4] The intellectual property rights for this compound were held by DuPont, which later merged with Dow Chemical to form DowDuPont, and subsequently, the agricultural division was spun off as Corteva Agriscience.

Key Milestones in the Development of this compound:

-

1975: Dr. George Levitt of DuPont discovers the sulfonylurea class of herbicides.[1]

-

1978: DuPont is awarded the first patent for a sulfonylurea herbicide.[2]

-

1982: The first commercial sulfonylurea herbicide, "Glean," is registered.[3]

-

Early 1990s: this compound is introduced into the market.

-

1994: DuPont files for EPA registration of this compound for use on potatoes and field corn.[4]

Chemical Synthesis

This compound, with the chemical name N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide, is synthesized through a multi-step process. A common synthetic route involves the condensation of two key intermediates: 3-(ethylsulfonyl)-2-pyridinesulfonamide and phenyl-(4,6-dimethoxypyrimidin-2-yl)carbamate.

Experimental Protocol for this compound Synthesis (Illustrative)

A detailed, multi-step synthesis of this compound has been described, starting from 1,1,3,3-tetramethoxypropane (B13500) and ethylsulfonyl acetonitrile. The process involves six key steps: elimination-addition, displacement, cyclization, sulfuration, sulfonamination, and condensation, with a reported total yield of 38.8%.[5]

Another described method involves the following key reaction:

Step 1: Preparation of 3-ethylsulfonyl-2-ethanesulfonamide pyridine (B92270). This intermediate is prepared by adding 18 kg of 3-ethanesulfonyl-2-mercaptopyridine to a mixture of 20 kg of water, 10 kg of hydrochloric acid, and 54 kg of dichloromethane. The reaction mixture is cooled to 4°C and stirred.

Step 2: Preparation of 4,6-dimethoxy pyrimidine-2-carbamic acid phenyl ester. This intermediate is synthesized from 2-amino-4,6-dimethoxypyrimidine (B117758) and phenyl chloroformate in the presence of N,N-dimethylaniline and dioxane. The reaction is typically carried out at a controlled temperature.[6]

Step 3: Condensation. The 3-ethylsulfonyl-2-ethylsulfamido pyridine and 4,6-dimethoxy pyrimidine-2-phenyl carbamate (B1207046) are then subjected to a condensation reaction to yield the crude this compound product.[6]

Step 4: Purification. The crude product is purified through a series of steps involving dissolution in a solvent, heating, cooling, and precipitation to obtain the final this compound technical product with high purity.[7]

A visual representation of a generalized synthesis workflow is provided below.

Mode of Action

This compound, like all sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[8][9] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.

The inhibition of ALS by this compound is highly specific and occurs at very low concentrations. By blocking the production of these essential amino acids, protein synthesis is halted, leading to a rapid cessation of cell division and plant growth. Susceptible plants treated with this compound typically exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis, ultimately leading to plant death. The selectivity of this compound in crops like maize and potatoes is due to the rapid metabolic deactivation of the herbicide in these tolerant species.

The following diagram illustrates the signaling pathway of this compound's mode of action.

References

- 1. stanfordchem.com [stanfordchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Collection: George Levitt laboratory notebooks | Hagley Museum and Library Archives [findingaids.hagley.org]

- 4. Federal Register, Volume 59 Issue 125 (Thursday, June 30, 1994) [govinfo.gov]

- 5. Synthesis of Sulfonylurea Herbicide this compound | Semantic Scholar [semanticscholar.org]

- 6. CN111646976A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Rimsulfuron's Role in Branched-Chain Amino Acid Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rimsulfuron and its Herbicidal Activity

This compound is a selective, post-emergence sulfonylurea herbicide highly effective in controlling a wide range of annual and perennial grasses, as well as several broad-leaved weeds.[1] It is registered for use in various crops, including maize, potatoes, and tomatoes.[1] this compound is absorbed through both the foliage and roots of susceptible plants and is translocated to the meristematic tissues, where it exerts its herbicidal effect.[2] The primary mode of action of this compound is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs).[1][3] This inhibition leads to a cessation of cell division and growth, ultimately resulting in plant death.[2] The high efficacy of sulfonylurea herbicides like this compound is attributed to their potent inhibition of ALS, with laboratory assays demonstrating IC50 values (the concentration required to reduce enzyme activity by 50%) in the low nanomolar range.[4][5]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Plants, bacteria, and fungi are capable of synthesizing the essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and overall growth.[6] This biosynthetic pathway is absent in animals, making the enzymes involved prime targets for the development of herbicides with low mammalian toxicity.[4] The BCAA biosynthesis pathway is a multi-step process that originates from pyruvate (B1213749) and threonine. A key regulatory enzyme in this pathway is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] ALS catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine.[7] Specifically, it catalyzes the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[8] The inhibition of this single enzyme disrupts the production of all three BCAAs, leading to a cascade of phytotoxic effects.[6]

Mechanism of Action: this compound as an ALS Inhibitor

This compound, as a member of the sulfonylurea class of herbicides, functions as a potent and specific inhibitor of the ALS enzyme.[9] Research indicates that sulfonylurea herbicides are non-competitive inhibitors, meaning they do not directly compete with the enzyme's natural substrates (pyruvate and α-ketobutyrate) for the active site.[5] Instead, they bind to a different site on the enzyme, inducing a conformational change that ultimately blocks substrate access to the active site. This binding is highly specific and occurs at a site that is not present in the mammalian counterpart of the enzyme, which accounts for the low toxicity of these herbicides to animals.[4] The binding of sulfonylureas to the ALS enzyme is a slow, tight-binding process, which contributes to their high potency.[10] Structural studies of ALS in complex with sulfonylurea herbicides have revealed that the inhibitor molecule fits into a channel leading to the active site, effectively blocking it. The binding is stabilized by numerous van der Waals contacts and hydrogen bonds with specific amino acid residues within this channel. Mutations in the amino acids at the herbicide-binding site can lead to resistance in weed populations.[6]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on ALS is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species and the specific experimental conditions.

IC50 Values of this compound against Acetolactate Synthase (ALS) from Various Plant Species

| Plant Species | IC50 (µM) | Reference |

| Maize (Zea mays L.) 'Pioneer 3897' | 0.091 | [11] |

| Maize (Zea mays L.) 'Cargill 2127' | 0.142 | [11] |

| Common Ragweed (Ambrosia artemisiifolia) | Data indicates high inhibition but specific value not provided in the search results. | [12] |

| Proso Millet (Panicum miliaceum) | Data indicates high inhibition but specific value not provided in the search results. | [12] |

| Redroot Pigweed (Amaranthus retroflexus) | Data indicates high inhibition but specific value not provided in the search results. | [12] |

| Smooth Crabgrass (Digitaria ischaemum) | Data indicates high inhibition but specific value not provided in the search results. | [12] |

| Wild Oats (Avena fatua) | Data indicates high inhibition but specific value not provided in the search results. | [12] |

Inhibition Constants (Ki) of Sulfonylurea Herbicides against Acetolactate Synthase (ALS)

| Herbicide | Plant/Organism | Ki (nM) | Reference |

| Chlorimuron ethyl | Yeast (Saccharomyces cerevisiae) | 3.3 | |

| Chlorsulfuron | Barley (Hordeum vulgare L.) | 3 (steady-state) | [10] |

Detailed Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory effect of this compound on ALS activity extracted from plant tissue. The assay measures the formation of acetoin, a product of the acid-catalyzed decarboxylation of acetolactate.

5.1.1 Materials

-

Fresh, young plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer (e.g., 50 mM K-phosphate buffer, pH 7.5, containing 5 mM MgCl2 and 100 mM NaCl)[11]

-

Assay Buffer (e.g., 50 mM K-phosphate buffer, pH 7.0, containing 10 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD)[11]

-

This compound stock solution (in a suitable solvent like DMSO or acetone) and serial dilutions

-

6 N Sulfuric Acid (H2SO4)[11]

-

Creatine (B1669601) solution (e.g., 0.17%)[11]

-

α-Naphthol solution (e.g., 1.7%)[11]

-

Microplate reader

-

Centrifuge

-

Incubator

5.1.2 Procedure

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microplate containing the assay buffer.

-

Add different concentrations of this compound to the wells. Include a control with no herbicide.

-

Add the crude enzyme extract to each well to initiate the reaction.

-

Incubate the microplate at 37°C for 1 hour.[11]

-

-

Stopping the Reaction and Color Development:

-

Stop the enzymatic reaction by adding 50 µL of 6 N H2SO4 to each well. This also initiates the decarboxylation of acetolactate to acetoin.[11]

-

Incubate the plate at 60°C for 15 minutes.[11]

-

Add creatine solution followed by α-naphthol solution to each well.[11]

-

Incubate at 60°C for 15 minutes to allow for color development.[11]

-

-

Data Analysis:

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Whole-Plant Herbicidal Activity Assay

This protocol describes a method to evaluate the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.

5.2.1 Materials

-

Seeds of target weed and/or crop species

-

Pots and suitable potting mix

-

Controlled environment growth chamber or greenhouse

-

This compound formulation and appropriate adjuvants (e.g., surfactants)

-

Sprayer for herbicide application

-

Balance for weighing biomass

5.2.2 Procedure

-

Plant Growth:

-

Sow seeds in pots filled with a standard potting mix.

-

Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).

-

Water the plants as needed.

-

-

Herbicide Application:

-

When the plants reach a specific growth stage (e.g., 3-4 true leaves), apply the this compound solution.

-

Prepare a range of herbicide concentrations. Include an untreated control group.

-

Apply the herbicide solution evenly to the foliage using a sprayer.

-

-

Assessment:

-

Return the treated plants to the controlled environment.

-

Visually assess and score the plants for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (complete death).

-

At the end of the experiment, harvest the above-ground plant material.

-

-

Data Analysis:

-

Measure the fresh weight of the harvested biomass. For more consistent results, dry the biomass in an oven (e.g., at 70°C for 72 hours) and measure the dry weight.

-

Calculate the percent growth reduction for each herbicide concentration compared to the untreated control.

-

Plot the percent growth reduction against the logarithm of the herbicide dose to determine the GR50 value (the dose that causes a 50% reduction in growth).

-

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Biosynthesis Pathway

Caption: The branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for In Vitro ALS Inhibition Assay

Caption: Workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

Logical Relationship of this compound's Action

Caption: The logical sequence of events following the application of this compound to a susceptible plant.

Conclusion

This compound is a highly effective herbicide that targets a fundamental metabolic pathway in plants, the biosynthesis of branched-chain amino acids. Its specific inhibition of acetolactate synthase provides a potent and selective means of weed control. Understanding the intricate details of its mechanism of action, the kinetics of its interaction with the ALS enzyme, and the experimental methodologies to assess its efficacy is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the fields of agriculture, weed science, and drug development.

References

- 1. This compound | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Basis of Selectivity of the Herbicide this compound in Maize [ouci.dntb.gov.ua]

- 3. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. open-source-biology.com [open-source-biology.com]

- 5. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. researchgate.net [researchgate.net]

- 8. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, this compound, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 11. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Environmental Fate and Degradation Pathways of Rimsulfuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the sulfonylurea herbicide, Rimsulfuron. The document details the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual representations of the chemical transformations involved.

Introduction

This compound, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)-2-pyridinesulfonamide, is a selective post-emergence herbicide used to control a variety of grass and broadleaf weeds in crops such as maize and potatoes.[1] Its environmental persistence and potential impact are of significant interest. The degradation of this compound in the environment is a complex process governed by chemical and biological mechanisms, primarily hydrolysis, photolysis, and microbial activity.[2][3] Understanding these pathways is crucial for assessing its environmental risk and developing effective stewardship strategies.

Primary Degradation Pathways

The environmental degradation of this compound proceeds through three main pathways, leading to the formation of several metabolites. The primary routes of dissipation are the cleavage of the sulfonylurea bridge and, to a lesser extent, contraction of the bridge.[4][5]

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, with its rate being highly dependent on the pH of the aqueous medium.[6][7] Generally, hydrolysis is more rapid in acidic and alkaline conditions compared to neutral pH.[2][6]

The primary hydrolytic degradation involves the cleavage of the sulfonylurea bridge, leading to the formation of key metabolites. Under acidic conditions, the main metabolite is N-(4,6-dimethoxy-2-pyrimidinyl)-N-[(3-(ethylsulfonyl)-2-pyridinyl)]urea.[8] In neutral to alkaline conditions, N-[(3-ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-2-pyridinamine is the predominant product.[7][8] More rapid degradation is observed under alkaline conditions, with hydrolysis being almost instantaneous at a pH of 10.[7]

Photolysis

Photodegradation in aqueous solutions also contributes to the breakdown of this compound, particularly in acidic conditions.[6] The rate of photolysis is influenced by the presence of photosensitizers and the light source.[2][9] Under simulated sunlight, the photolytic half-life of this compound in water can range from one to nine days, depending on the pH.[8]

The degradation products formed through photolysis are often similar to those from hydrolysis, indicating that similar bond cleavages occur.[1] The primary photoproducts include N-(4,6-dimethoxy-2-pyrimidinyl)-N-[(3-(ethylsulfonyl)-2-pyridinyl)]urea and N-[(3-ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-2-pyridinamine.[8]

Microbial Degradation

Microbial degradation is a critical pathway for the dissipation of this compound in soil environments.[5] The rate of microbial breakdown is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. While specific microorganisms responsible for this compound degradation are not extensively documented, studies on sulfonylureas suggest that both bacteria and fungi contribute to their metabolism. The degradation often proceeds via co-metabolism, where the herbicide is broken down by microbial enzymes involved in the degradation of other substrates. The half-life of this compound in soil can vary significantly, from a few days to several weeks, depending on these environmental factors.[4][7]

Quantitative Degradation Data

The rate of this compound degradation is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The following tables summarize the reported half-life values for this compound under various environmental conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions at 25°C

| pH | Half-life (days) | Reference |

| 5 | 4.7 | [6] |

| 7 | 7.2 - 7.3 | [2][6] |

| 9 | 0.175 (4.2 hours) | [2][6] |

| 10 | Instantaneous | [7] |

Table 2: Photolysis Half-life of this compound in Aqueous Solutions

| pH | Light Source | Half-life (days) | Reference |

| 5 | Simulated Sunlight | 1 - 9 | [8] |

| 9 | Simulated Sunlight | 1 - 9 | [8] |

Table 3: Soil Degradation Half-life of this compound

| Soil Type | Condition | Half-life (days) | Reference |

| Alluvial Sandy Loam (pH 8) | Aqueous Suspension | 7 | [7] |

| Sequatchie Silt Loam | Field | 1.2 - 3.1 | [4] |

| Sequatchie Silt Loam | Laboratory (30°C) | 0.45 - 0.6 | [4] |

| Not Specified | Laboratory | 24.5 | [5] |

| Not Specified | Field | 5.7 | [5] |

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound's environmental degradation.

Hydrolysis Study

Objective: To determine the rate of this compound hydrolysis at different pH values.

Materials:

-

This compound analytical standard

-

Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9)

-

Constant temperature incubator (e.g., 25°C)

-

Amber glass vials to prevent photolysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Spike the buffered aqueous solutions with the this compound stock solution to a known concentration.

-

Dispense the solutions into amber glass vials and seal.

-

Incubate the vials at a constant temperature in the dark.

-

At specified time intervals, withdraw samples for analysis.

-

Analyze the concentration of this compound and its degradation products using a validated HPLC method.

-

Calculate the half-life using first-order kinetics.

Photolysis Study

Objective: To determine the rate of this compound photodegradation in aqueous solution.

Materials:

-

This compound analytical standard

-

Sterile, buffered aqueous solutions

-

Quartz or borosilicate glass vessels (transparent to the light source)

-

A controlled light source simulating sunlight (e.g., xenon arc lamp) or a high-pressure mercury arc (Hg-UV).[2]

-

Dark controls wrapped in aluminum foil

-

HPLC system

Procedure:

-

Prepare solutions of this compound in buffered aqueous solutions as described for the hydrolysis study.

-

Place the solutions in photolysis-appropriate vessels.

-

Expose the samples to the light source under controlled temperature conditions.

-

Simultaneously, incubate dark control samples to measure hydrolysis in the absence of light.

-

Collect samples at various time points from both light-exposed and dark control vessels.

-

Analyze the samples by HPLC to determine the concentration of this compound.

-

The rate of photolysis is calculated by subtracting the rate of hydrolysis (from dark controls) from the total degradation rate in the light-exposed samples.

Microbial Degradation in Soil Study

Objective: To assess the rate and pathway of this compound degradation in soil due to microbial activity.

Materials:

-

Fresh soil samples from a relevant agricultural area

-

This compound analytical standard

-

Incubation chambers with controlled temperature and moisture

-

Sterilized control soil samples (e.g., by autoclaving or gamma irradiation)

-

Extraction solvents (e.g., acetonitrile/water mixtures)

-

Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

-

Characterize the soil for properties such as pH, organic matter content, and texture.

-

Treat the soil samples with a known concentration of this compound.

-

Adjust the soil moisture to a specified level (e.g., 50-75% of field capacity).

-

Incubate the treated soil samples in the dark at a constant temperature.

-

Include sterilized soil samples treated in the same manner to serve as abiotic controls.

-

At regular intervals, collect soil subsamples.

-

Extract this compound and its metabolites from the soil using an appropriate solvent system.

-

Analyze the extracts using HPLC or LC-MS/MS to quantify the parent compound and its degradation products.

-

Calculate the half-life in both sterile and non-sterile soils to distinguish between microbial and abiotic degradation.

Analytical Methodology

The analysis of this compound and its metabolites is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

-

HPLC with UV/DAD Detection: A common method for quantification. A reverse-phase C18 column is often used with a mobile phase consisting of an acidified water-acetonitrile gradient.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and selectivity, which is crucial for identifying and quantifying metabolites at low concentrations in complex matrices like soil and water.[7][11]

Example HPLC-UV Method Parameters:

-

Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.[6]

-

Mobile Phase: Isocratic elution with 55% Solvent A (20 mM KH2PO4, pH 2.5) and 45% Solvent B (acetonitrile).[6]

-

Flow Rate: 1 mL/min.[6]

-

Detection: UV at 240 nm.[12]

Example LC-MS/MS Method Parameters:

-

Column: Waters Atlantis T3 (100 mm × 2.1 mm, 3 µm).[3]

-

Mobile Phase: Gradient elution with Solvent A (methanol/water 10/90, v/v with 5 mM ammonium (B1175870) acetate) and Solvent B (methanol/water 90/10, v/v with 5 mM ammonium acetate).[3]

-

Ionization: Electrospray Ionization (ESI) in positive mode.[7]

Conclusion

The environmental fate of this compound is dictated by a combination of hydrolysis, photolysis, and microbial degradation. Hydrolysis is a key abiotic pathway, with its rate being highly pH-dependent. Photolysis also contributes to its degradation in aqueous environments, especially under acidic conditions. In soil, microbial degradation is a significant process that leads to the dissipation of this compound. The major degradation products result from the cleavage or contraction of the sulfonylurea bridge. The relatively short half-life of this compound under most environmental conditions suggests a low potential for long-term persistence. However, the mobility and potential impact of its more stable metabolites warrant further consideration in comprehensive environmental risk assessments. This guide provides researchers and scientists with a foundational understanding of the processes governing the environmental fate of this compound, along with the methodologies to investigate them further.

References

- 1. Degradation in soil and water and ecotoxicity of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photolysis and hydrolysis of this compound [agris.fao.org]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous Determination of this compound and Haloxyfop-P-methyl and Its Metabolite Haloxyfop in Tobacco Leaf by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Rimsulfuron: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Rimsulfuron, a sulfonylurea herbicide, is widely utilized for post-emergence weed control in various agricultural settings. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This targeted mechanism leads to the rapid cessation of growth and eventual death of susceptible plant species.[1][2] While effective in its intended purpose, a thorough understanding of its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment and the development of safer agricultural practices. This technical guide provides a detailed overview of the toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. As this enzyme is unique to plants and microorganisms, this compound exhibits low direct toxicity to animals such as mammals, birds, and fish, which lack this enzymatic pathway.[1]

Toxicological Profile on Non-Target Organisms

The toxicological effects of this compound on various non-target organisms have been evaluated through a series of standardized laboratory studies. The following sections summarize the key findings for different organism groups.

Mammals

This compound generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.[3][4] It is not considered a skin or eye irritant, nor a skin sensitizer.[3][4] Studies have shown no evidence of genotoxic, carcinogenic, or teratogenic properties.[3][4] However, chronic exposure to high dietary concentrations has been associated with some adverse effects.[1]

| Species | Test Type | Endpoint | Value (mg/kg bw/day unless otherwise specified) | Reference |

| Rat | Acute Oral | LD50 | > 5000 mg/kg | [5] |

| Rabbit | Acute Dermal | LD50 | > 2000 mg/kg | [5] |

| Rat | Acute Inhalation | LC50 | > 5.4 mg/L | [5] |

| Rat | 2-Year Chronic/Oncogenicity | NOEL (male) | 11.8 mg/kg/day | [5] |

| Rat | 2-Year Chronic/Oncogenicity | NOEL (female) | 163 mg/kg/day | [5] |

| Dog | 1-Year Chronic | NOAEL | 1.6 mg/kg/day | [5] |

Birds

This compound has demonstrated low toxicity to avian species in both acute and dietary exposure studies.[1][6]

| Species | Test Type | Endpoint | Value (mg/kg diet unless otherwise specified) | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | > 2250 mg/kg bw | [3] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | > 2000 mg/kg bw | |

| Bobwhite Quail (Colinus virginianus) | 5-Day Dietary | LC50 | > 5620 ppm | [1][6] |

| Mallard Duck (Anas platyrhynchos) | 5-Day Dietary | LC50 | > 5620 ppm |

Aquatic Organisms

This compound is considered practically non-toxic to fish.[1]

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | > 390 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | > 1000 |

The acute toxicity of this compound to aquatic invertebrates is also low.[7]

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48-hour Acute Immobilization | EC50 | > 1000 |

In contrast to its low toxicity in animals, this compound is highly toxic to non-target aquatic plants, which is consistent with its mode of action.[1][3]

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Duckweed (Lemna gibba) | 7-day Growth Inhibition | EC50 | 0.0034 | |

| Green Algae (Selenastrum capricornutum) | 72-hour Growth Inhibition | EC50 | > 0.029 | [1] |

| Freshwater Diatom (Navicula pelliculosa) | - | - | More tolerant than macrophytes | [1] |

Terrestrial Invertebrates

This compound exhibits low acute toxicity to honey bees.[1]

| Species | Test Type | Endpoint | Value (µ g/bee ) | Reference |

| Honey Bee (Apis mellifera) | Acute Contact | LD50 | > 100 | [8] |

| Honey Bee (Apis mellifera) | Acute Oral | LD50 | > 100 |

The toxicity of this compound to earthworms is low.

| Species | Test Type | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | > 1000 |

Experimental Protocols

The toxicological data presented above are derived from standardized tests conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity Study in Rats (OECD 423)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), fasted prior to administration.

-

Procedure: A single dose of this compound is administered by gavage to a group of rats. A stepwise procedure is used where the results of a study with a small number of animals determine the dose for the next group.

-

Dose Levels: Dosing is initiated at a level expected to produce some mortality. Subsequent dosing is adjusted up or down depending on the observed mortality.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna.

-

Test Organism: Young daphnids (<24 hours old).

-

Procedure: Daphnids are exposed to a range of concentrations of this compound in a static or semi-static system for 48 hours.

-

Test Conditions: The test is conducted in a defined medium at a constant temperature (e.g., 20°C) with a specified photoperiod.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.

Alga, Growth Inhibition Test (OECD 201)

-

Objective: To determine the effects of a substance on the growth of a freshwater green alga.

-

Test Organism: Exponentially growing cultures of a selected algal species (e.g., Selenastrum capricornutum).

-

Procedure: Algal cultures are exposed to a range of this compound concentrations in a nutrient-rich medium for 72 hours.

-

Test Conditions: The test is conducted under constant illumination and temperature.

-

Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration or another biomass surrogate.

-

Data Analysis: The EC50 for growth inhibition is calculated based on the reduction in growth rate or yield compared to the control.

Environmental Fate and Transport

The environmental behavior of this compound influences its potential exposure to non-target organisms. It has a low potential for bioaccumulation.[3] this compound degrades in soil and water, with hydrolysis being a key degradation pathway.[7] The rate of hydrolysis is pH-dependent, being more rapid in alkaline conditions.[7]

Conclusion